molecular formula C17H13F3N4O2 B11689192 3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689192
M. Wt: 362.31 g/mol
InChI Key: RCOCRBWSTKXXLV-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    3-methyl-1H-pyrazole-5-carbohydrazide: Another precursor used in the synthesis.

    Trifluoromethyl-substituted pyrazoles: Compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-10-7-14(23-22-10)16(25)24-21-9-13-5-6-15(26-13)11-3-2-4-12(8-11)17(18,19)20/h2-9H,1H3,(H,22,23)(H,24,25)/b21-9+

InChI Key

RCOCRBWSTKXXLV-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.